molecular formula C11H14O B049838 [2-(3-Buten-1-yl)phenyl]methanol CAS No. 121089-46-1

[2-(3-Buten-1-yl)phenyl]methanol

Cat. No. B049838
M. Wt: 162.23 g/mol
InChI Key: SWELAMGVAPXARP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[2-(3-Buten-1-yl)phenyl]methanol” can be deduced from its name. It likely has a butenyl group attached to the second carbon of a phenyl group, and a methanol group attached to the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving “[2-(3-Buten-1-yl)phenyl]methanol” would depend on the reaction conditions and the other reactants involved. For instance, under certain conditions, it might undergo reactions typical of alkenes (such as addition reactions), phenols (such as electrophilic aromatic substitution), or alcohols (such as dehydration or oxidation) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(3-Buten-1-yl)phenyl]methanol” would be influenced by its molecular structure. For instance, its solubility might be affected by the polar methanol group, while its reactivity might be influenced by the alkene in the butenyl group and the aromatic phenyl group .

Scientific Research Applications

Catalyzed Synthesis Reactions

In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction utilizes furan-2-yl(phenyl)methanol derivatives for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is notable for its good yields, high selectivity, and fast reaction times, established through nOe studies and X-ray crystallography (B. Reddy et al., 2012).

Gold(I)-Catalyzed Synthesis

Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including reactions of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, leads to the formation of (E)-(3-phenethoxy-1-butenyl)benzene. This process shows efficiency for various allenes and alcohols, yielding significant regio- and stereoselectivity (Zhibin Zhang & R. Widenhoefer, 2008).

Lipase-Catalyzed Resolution

The resolution of 3-Phenyl-2H-azirine-2-methanol at very low temperatures demonstrates the synthetic utility of primary alcohols. This process uses lipase immobilized on porous ceramic and optimized acylating agents, showcasing an efficient method for chirally selective synthesis (T. Sakai et al., 2003).

Safety And Hazards

The safety and hazards associated with “[2-(3-Buten-1-yl)phenyl]methanol” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is used. For instance, like many organic compounds, it might pose fire and explosion hazards under certain conditions .

Future Directions

The future directions for research on “[2-(3-Buten-1-yl)phenyl]methanol” could include exploring its potential uses in various applications, such as in the synthesis of other compounds, as well as investigating its physical and chemical properties in more detail .

properties

IUPAC Name

(2-but-3-enylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELAMGVAPXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476752
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Buten-1-yl)phenyl]methanol

CAS RN

121089-46-1
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(but-3-en-1-yl)benzaldehyde (500 mg, 3.12 mmol) in MeOH (10 mL) was added NaBH4 (118 mg, 3.12 mmol) and the mixture was stirred at rt for 1 h. It was then added water, extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 10% EtOAc/hexane to obtain (2-(but-3-en-1-yl)phenyl)methanol (320 mg, 1.973 mmol, 63.2% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.44-7.37 (m, 1H), 7.33-7.21 (m, 3H), 5.91 (ddt, J=16.9, 10.2, 6.6 Hz, 1H), 5.13-4.99 (m, 2H), 4.76 (d, J=5.9 Hz, 2H), 2.86-2.77 (m, 2H), 2.44-2.35 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
118 mg
Type
reactant
Reaction Step Two

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